molecular formula C8H7N3O2 B3218602 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190310-45-2

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B3218602
CAS No.: 1190310-45-2
M. Wt: 177.16 g/mol
InChI Key: AGJFZUOSDJLSGJ-UHFFFAOYSA-N
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Description

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, a domino reaction involving 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and 1,3-dicarbonyl compounds in water can yield pyrrolo[3,2-c]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJFZUOSDJLSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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